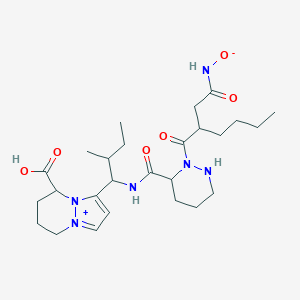
Matlystatin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Matlystatin E is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Matlystatin E involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazolo[1,2-a]pyridazine core, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the diazinane and hexanoyl groups, with careful control of reaction conditions to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of multi-step syntheses.
化学反应分析
Types of Reactions
Matlystatin E can undergo various types of chemical reactions, including:
Oxidation: The oxidoamino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Functional groups within the molecule can be substituted with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxidoamino group could yield a nitro derivative, while reduction could produce an amine.
科学研究应用
Biosynthesis
The biosynthetic pathway of matlystatins involves a complex series of enzymatic reactions. Recent studies have identified key gene clusters responsible for the production of Matlystatin E and its congeners. The biosynthesis begins with the ethylmalonyl-CoA pathway, leading to the formation of the hydroxamate warhead .
Key Enzymes Involved:
- Adenylation Domains : Activate amino acids such as proline (Pip) and leucine.
- Decarboxylase-Dehydrogenase Enzymes : Contribute to the structural diversity observed among matlystatins .
Structural Diversity
This compound exhibits significant structural diversity due to variations in its C-terminal substitutions and fatty acid side chains. This diversity is crucial for its interaction with different metalloproteinases, enhancing its potential as a therapeutic agent .
| Matlystatin Congener | C-terminal Substitution | Fatty Acid Side Chain Length |
|---|---|---|
| A | Leucine | Short |
| B | Isoleucine | Medium |
| D | Ornithine | Long |
| E | Pip | Variable |
| F | Ornithine | Long |
Cancer Treatment
Matlystatins, including this compound, have shown promise as anticancer agents due to their ability to inhibit MMPs involved in tumor invasion and metastasis. Specifically, Matlystatin A has been highlighted as a lead compound in drug development targeting MMP-2, -3, and -9 .
Inflammatory Diseases
Given their role in modulating extracellular matrix degradation, matlystatins may also be beneficial in treating inflammatory diseases where MMPs are implicated. The inhibition of MMPs can reduce tissue damage and inflammation .
Matrix Metalloproteinase Inhibition
Matlystatins are being studied for their selectivity and specificity in inhibiting various MMPs. This selectivity is critical since many synthetic inhibitors have faced challenges related to side effects and low bioavailability in clinical settings .
Case Studies
Recent research has provided insights into the efficacy of this compound in various experimental models:
- In Vitro Studies : this compound has been tested against several MMPs, demonstrating significant inhibition at micromolar concentrations.
- Animal Models : In preclinical trials, administration of this compound resulted in reduced tumor growth and metastasis in mouse models of cancer.
作用机制
The mechanism by which Matlystatin E exerts its effects depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to bind to different proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolo[1,2-a]pyridazine derivatives, which share the core structure but differ in their functional groups. Examples include:
- 3-[2-Methyl-1-[[2-[2-[2-(amino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
- 3-[2-Methyl-1-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
Uniqueness
The uniqueness of Matlystatin E lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
140638-26-2 |
|---|---|
分子式 |
C26H42N6O6 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38) |
InChI 键 |
FALJVYVMSWFILZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
规范 SMILES |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
同义词 |
matlystatin E |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















